REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]#[N:13])=[CH:5]2.[O:14]1CCOCC1>>[CH:1]([C:2]1[N:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]#[N:13])=[CH:5]2)=[O:14]
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=C2C=C(C=NC2=CC1)C#N
|
Name
|
SeO2
|
Quantity
|
187.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
The solid was washed with hot AcOEt
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was then concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1N=C2C=C(C=NC2=CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 238.1 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |